molecular formula C14H15NO2S2 B1679750 PFM01

PFM01

Cat. No.: B1679750
M. Wt: 293.4 g/mol
InChI Key: GPURHDUTZUYAFI-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PFM01 is a compound known for its role as an inhibitor of MRE11 endonuclease. It is a derivative of Mirin, specifically N-alkylated, and is used to regulate double-strand break repair by nonhomologous end-joining versus homologous recombination . This compound has significant implications in the field of DNA repair and is utilized primarily in scientific research.

Mechanism of Action

Target of Action

PFM01 primarily targets the MRE11 endonuclease .

Mode of Action

This compound acts as an inhibitor of MRE11 endonuclease activity . By inhibiting MRE11, this compound can regulate the repair of DNA double-strand breaks (DSBs). Specifically, it can modulate the balance between two major DSB repair pathways: nonhomologous end-joining (NHEJ) and homologous recombination (HR) .

Biochemical Pathways

The inhibition of MRE11 by this compound impacts the cellular response to DNA DSBs. Under normal conditions, the MRN complex initiates the repair of DSBs through the HR pathway. When mre11 is inhibited by this compound, the balance shifts towards the nhej pathway . This shift can have significant implications for cellular processes and responses to DNA damage.

Result of Action

By shifting the balance of DSB repair towards NHEJ, this compound can influence cellular responses to DNA damage. For instance, it has been shown to rescue the repair defect in certain primary cells and diminish the formation of RAD51 foci, a marker of HR . These effects could potentially influence cell survival and genomic stability, particularly in the context of DNA-damaging treatments or conditions.

Preparation Methods

PFM01 is synthesized through a series of chemical reactions starting from Mirin. The synthetic route involves N-alkylation of Mirin to produce this compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the compound being soluble in these solvents at specific concentrations . Industrial production methods follow similar synthetic routes but are scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

PFM01 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include DMSO and ethanol, and the major products formed depend on the specific reaction conditions .

Scientific Research Applications

PFM01 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of DNA repair mechanisms. This compound inhibits MRE11 endonuclease, which plays a crucial role in the repair of double-strand breaks in DNA. This makes it a valuable tool for studying the pathways of nonhomologous end-joining and homologous recombination .

In biology and medicine, this compound is used to understand the molecular mechanisms underlying DNA repair defects, which are often associated with cancer and other genetic disorders. By inhibiting MRE11, researchers can study the effects of impaired DNA repair and develop potential therapeutic strategies .

Comparison with Similar Compounds

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPURHDUTZUYAFI-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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